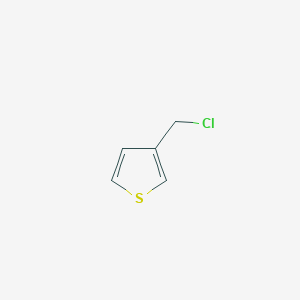

3-(Chloromethyl)thiophene

Overview

Description

“3-(Chloromethyl)thiophene” is a chemical compound with the CAS Number: 2746-23-8 . It has a molecular weight of 132.61 and is typically in liquid form .

Synthesis Analysis

Thiophene synthesis involves various methods such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve coupling aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups . Other methods include the use of elemental sulfur and alkynols to produce a variety of substituted thiophenes .

Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)thiophene” is represented by the Inchi Code: 1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 . This indicates that the compound consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom .

Chemical Reactions Analysis

Thiophene derivatives, including “3-(Chloromethyl)thiophene”, are involved in various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .

Physical And Chemical Properties Analysis

“3-(Chloromethyl)thiophene” is a colorless liquid with a molecular weight of 132.61 . The compound’s storage temperature is -10 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “3-(Chloromethyl)thiophene”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They help protect metals and alloys from corrosion, thereby extending their lifespan and maintaining their structural integrity .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including solar cells, light-emitting diodes, and transistors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Synthesis of Thiophene Derivatives

“3-(Chloromethyl)thiophene” can be used in the synthesis of various thiophene derivatives . These derivatives have a wide range of applications in medicinal chemistry, pharmacology, agrochemistry, and materials science .

Anticancer Activity

Some polysubstituted thiophenes synthesized using “3-(Chloromethyl)thiophene” have been screened for anticancer activity against human cancer cell lines . Some of these compounds showed better activity than the reference drug doxorubicin .

Mechanism of Action

Target of Action

3-(Chloromethyl)thiophene is a chemical compound that is often used in the synthesis of various biologically active compounds . It is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

The mode of action of 3-(Chloromethyl)thiophene involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-(Chloromethyl)thiophene are primarily related to the synthesis of various biologically active compounds . The compound plays a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . It also exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

The result of the action of 3-(Chloromethyl)thiophene is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various biologically active compounds with a wide range of applications in medicinal chemistry and material science .

Safety and Hazards

Future Directions

Thiophene-based analogs, including “3-(Chloromethyl)thiophene”, have attracted great interest in both industry and academia due to their wide range of therapeutic properties . They are considered effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

3-(chloromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWWFYAKOFXBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500084 | |

| Record name | 3-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)thiophene | |

CAS RN |

2746-23-8 | |

| Record name | 3-(Chloromethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key application of 2-chloro-3-(chloromethyl)thiophene?

A1: 2-chloro-3-(chloromethyl)thiophene serves as a crucial intermediate in synthesizing antifungal medications, notably Tioconazole and Sertaconazole. [, , ] This compound undergoes O-alkylation reactions with suitable imidazole derivatives, followed by salt formation, to yield these pharmaceutical compounds. [, ]

Q2: What synthetic methods are commonly employed to produce 2-chloro-3-(chloromethyl)thiophene?

A2: The research highlights two main methods for synthesizing 2-chloro-3-(chloromethyl)thiophene:

Q3: How does the structure of 2-chloro-3-(chloromethyl)thiophene influence its reactivity?

A3: The presence of the chloromethyl group (-CH2Cl) at the 3-position of the thiophene ring significantly influences the reactivity of 2-chloro-3-(chloromethyl)thiophene. [, , ] This group acts as an electrophile, making it susceptible to nucleophilic attack. [, , ] This reactivity is key for its use in O-alkylation reactions during the synthesis of Tioconazole and Sertaconazole. [, , ]

Q4: Are there any notable observations regarding the Friedel-Crafts reaction of 2,5-dichloro-3-(chloromethyl)thiophene?

A4: While the provided abstract doesn't detail the specifics, it highlights that 2,5-dichloro-3-(chloromethyl)thiophene exhibits unusual behavior in Friedel-Crafts reactions with benzene and alkylbenzenes. [] This suggests a distinct influence of the chlorine substituents on the thiophene ring's reactivity, potentially impacting its electronic properties and orientation during electrophilic aromatic substitution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)